3,5-Difluoropyridin-4-aminehydrochloride
CAS No.:
Cat. No.: VC18233376
Molecular Formula: C5H5ClF2N2
Molecular Weight: 166.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5ClF2N2 |
|---|---|
| Molecular Weight | 166.55 g/mol |
| IUPAC Name | 3,5-difluoropyridin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H4F2N2.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,(H2,8,9);1H |
| Standard InChI Key | RNDSBKZLPDPEQV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C=N1)F)N)F.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine core with strategic fluorine substitutions at positions 3 and 5, an amino group at position 4, and a hydrochloride counterion. This configuration confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The molecular formula C₅H₅ClF₂N₂ corresponds to a molar mass of 166.55 g/mol, with the following key identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 3,5-difluoropyridin-4-amine;hydrochloride |
| Canonical SMILES | C1=C(C(=C(C=N1)F)N)F.Cl |
| InChI Key | RNDSBKZLPDPEQV-UHFFFAOYSA-N |
| PubChem CID | 165598195 |
Solubility and Stability
The hydrochloride salt form significantly improves water solubility compared to the free base, facilitating its use in aqueous reaction conditions and biological assays. Stability under standard laboratory conditions (room temperature, inert atmosphere) is adequate for most applications, though prolonged exposure to moisture or light may necessitate specialized storage protocols.
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols for 3,5-Difluoropyridin-4-aminehydrochloride are proprietary, general routes involve sequential fluorination and amination of pyridine precursors. A related patent (CN106008329A) outlines a method for synthesizing 5-chloro-2,3-difluoropyridine, which shares mechanistic parallels . Key steps include:
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Chlorination: Starting from 2-aminopyridine, chlorination yields 2-amino-3,5-dichloropyridine.
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Diazotization and Sandmeyer Reaction: Treatment with sodium nitrite and hydrochloric acid generates intermediates, which undergo chlorination with thionyl chloride to produce trichloropyridine derivatives .
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Fluorination: Substitution of chlorine with fluorine using cesium/potassium fluoride mixtures in sulfolane-dimethyl sulfoxide solvents at elevated temperatures (145–190°C) .
Adapting this methodology, the amino group at position 4 could be introduced via nucleophilic substitution or catalytic amination, followed by salt formation with hydrochloric acid.
Process Optimization
The patent emphasizes high yields (≥90%) and purity (≥99.8%) through precise temperature control and solvent selection . Similar optimization for 3,5-Difluoropyridin-4-aminehydrochloride would likely involve:
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
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Catalysts: Phase-transfer catalysts or metal complexes to enhance fluorination efficiency.
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Purification: Recrystallization or chromatography to isolate the hydrochloride salt.
Comparative Analysis with Analogues
Fluorinated vs. Non-Fluorinated Aminopyridines
Research Frontiers and Challenges
Preclinical Development
Current studies focus on:
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Structure-Activity Relationships (SAR): Modifying substituents to optimize receptor selectivity.
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Toxicology Profiles: Assessing hepatotoxicity and CNS penetration.
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Formulation Strategies: Designing prodrugs to enhance oral bioavailability.
Clinical Translation
Barriers include:
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Synthetic Scalability: Transitioning from batch to continuous-flow processes.
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Regulatory Hurdles: Demonstrating safety in animal models before Phase I trials.
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